3-(4-Acetylpiperazin-1-yl)propanenitrile
Description
3-(4-Acetylpiperazin-1-yl)propanenitrile is a nitrile-containing compound featuring a propanenitrile chain linked to a 4-acetylpiperazine moiety. This structure combines the electron-withdrawing nitrile group with a piperazine ring modified by an acetyl substituent. The acetyl group enhances solubility and modulates electronic properties, making the compound a versatile intermediate in organic synthesis.
Evidence from phthalocyanine research (Figure 1 in ) highlights its utility in preparing Zn(II) phthalocyanines, where derivatives like 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile are used as precursors. These metallophthalocyanines are valued in materials science for applications such as photosensitizers, sensors, or electronic components due to their conjugated macrocyclic systems .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(4-acetylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C9H15N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2,4-8H2,1H3 |
InChI Key |
FWKWKZRAAJUNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 3-(4-Acetylpiperazin-1-yl)propanenitrile and its analogs:
Key Comparative Analysis
Electronic and Steric Effects
- Acetyl vs. The electron-withdrawing trifluoromethyl group in ’s compound may reduce nucleophilicity compared to the acetyl’s moderate electron-withdrawing effect .
- Nitrile vs. Ester/Ketone : The nitrile group in this compound offers distinct reactivity, such as participation in cyclization reactions (e.g., phthalocyanine formation in ). In contrast, the ester in ’s compound may prioritize hydrolytic stability or serve as a leaving group .
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